molecular formula C9H18Cl2N4O B2661419 {1-[(1R,2S)-2-aminocyclohexyl]-1H-1,2,3-triazol-4-yl}methanol dihydrochloride CAS No. 1808653-87-3

{1-[(1R,2S)-2-aminocyclohexyl]-1H-1,2,3-triazol-4-yl}methanol dihydrochloride

Cat. No.: B2661419
CAS No.: 1808653-87-3
M. Wt: 269.17
InChI Key: WNIXBXWUOUWGIM-DBEJOZALSA-N
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Description

{1-[(1R,2S)-2-aminocyclohexyl]-1H-1,2,3-triazol-4-yl}methanol dihydrochloride is a chiral small molecule featuring a 1,2,3-triazole core substituted with a hydroxymethyl group at position 4 and a (1R,2S)-2-aminocyclohexyl moiety at position 1. Its dihydrochloride salt form enhances aqueous solubility, making it suitable for pharmacological and biochemical studies.

Properties

IUPAC Name

[1-[(1R,2S)-2-aminocyclohexyl]triazol-4-yl]methanol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O.2ClH/c10-8-3-1-2-4-9(8)13-5-7(6-14)11-12-13;;/h5,8-9,14H,1-4,6,10H2;2*1H/t8-,9+;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNIXBXWUOUWGIM-DBEJOZALSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N)N2C=C(N=N2)CO.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@H](C1)N)N2C=C(N=N2)CO.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[(1R,2S)-2-aminocyclohexyl]-1H-1,2,3-triazol-4-yl}methanol dihydrochloride typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Introduction of the Aminocyclohexyl Group: The aminocyclohexyl group is introduced via a reductive amination reaction, where a cyclohexanone derivative is reacted with an amine in the presence of a reducing agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Huisgen cycloaddition and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO₄.

    Reduction: The triazole ring can undergo reduction under catalytic hydrogenation conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: PCC, KMnO₄, or Jones reagent.

    Reduction: Catalytic hydrogenation using Pd/C.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Reduced triazole derivatives.

    Substitution: N-alkyl or N-acyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in metal-catalyzed reactions due to the presence of the triazole ring.

    Material Science: Potential use in the synthesis of polymers and advanced materials.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its unique structure.

    Bioconjugation: Useful in the development of bioconjugates for imaging and therapeutic applications.

Medicine

    Drug Development: Potential use as a scaffold for the development of new pharmaceuticals, particularly in targeting specific enzymes or receptors.

Industry

    Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Pharmaceutical Manufacturing:

Mechanism of Action

The mechanism of action of {1-[(1R,2S)-2-aminocyclohexyl]-1H-1,2,3-triazol-4-yl}methanol dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can coordinate with metal ions, influencing catalytic activity, while the aminocyclohexyl group can form hydrogen bonds or ionic interactions with biological molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs sharing the 1,2,3-triazole scaffold, cyclohexylamine derivatives, or related substitution patterns.

Structural Analogues

a. (1R,2S)-1-(1-(1-Phenyl-2-(pyrrolidin-1-yl)propyl)-1H-1,2,3-triazol-4-yl)methanol (Compound 5a)

  • Structure : Replaces the cyclohexylamine group with a bulky 1-phenyl-2-(pyrrolidin-1-yl)propyl substituent.
  • Synthesis: Prepared via tetrakis(dimethylamino)ethylene (TDAE)-mediated alkylation of aromatic carbonyl derivatives .
  • Bioactivity : Acts as a β-adrenergic receptor inhibitor, with docking studies suggesting interactions via hydrogen bonding and hydrophobic contacts .

b. 2-{1-[(1R,2S)-2-aminocyclohexyl]-1H-1,2,3-triazol-4-yl}propan-2-ol

  • Structure : Substitutes the hydroxymethyl group with a tertiary alcohol (propan-2-ol).
  • Physicochemical Properties : Molecular weight = 224.30 g/mol; SMILES = CC(C)(C1=CN(N=N1)[C@@H]2CCCC[C@@H]2N)O .
  • Key Difference : The steric bulk of the propan-2-ol group may reduce solubility compared to the hydroxymethyl derivative, impacting bioavailability.

c. 1-[(1R,2S)-2-aminocyclohexyl]-1H-1,2,3-triazole-4-carboxylate

  • Structure : Replaces hydroxymethyl with a carboxylate ester.
  • Synthesis : Derived from copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a robust method for triazole formation .
  • Key Difference : The ester group introduces hydrolytic instability under physiological conditions, unlike the stable hydroxymethyl group in the target compound .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound 5a Propan-2-ol Analog Carboxylate Analog
Molecular Formula C10H16Cl2N4O C17H23N5O C11H20N4O C11H16N4O2
Molecular Weight (g/mol) 291.18 313.40 224.30 260.27
Solubility High (dihydrochloride salt) Moderate (free base) Low (tertiary alcohol) Moderate (ester)
Key Functional Group Hydroxymethyl Pyrrolidine-phenyl Propan-2-ol Carboxylate

Research Tools and Analytical Methods

  • Crystallography : SHELX programs (e.g., SHELXL) are widely used for refining crystal structures of small molecules, including triazole derivatives .
  • Visualization : UCSF Chimera aids in analyzing molecular conformations and docking poses, critical for structure-activity relationship (SAR) studies .

Biological Activity

The compound {1-[(1R,2S)-2-aminocyclohexyl]-1H-1,2,3-triazol-4-yl}methanol dihydrochloride is a derivative of the 1,2,3-triazole class, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a triazole ring and an aminocyclohexyl group, which are known to contribute to its biological properties. The dihydrochloride form enhances its solubility in aqueous environments, making it suitable for various biological assays.

Molecular Formula

  • C : 10
  • H : 15
  • N : 5
  • Cl : 2

Molecular Weight

  • Approximately 239.21 g/mol

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. For instance, a study highlighted the effectiveness of triazole derivatives against various bacterial strains. The mechanism often involves the inhibition of cell wall synthesis or interference with nucleic acid metabolism.

Anticancer Properties

Triazole derivatives have shown promise in cancer therapy. A study evaluated the cytotoxic effects of related compounds on cancer cell lines, revealing that certain derivatives had IC50 values indicating potent anticancer activity. For example:

CompoundCell LineIC50 (µM)
Compound AHCT-116 (Colon)6.2
Compound BT47D (Breast)27.3

These results suggest that triazole derivatives could be further developed as anticancer agents.

Antimalarial Activity

A recent study evaluated triazole-based compounds for their antimalarial activity against Plasmodium falciparum. The findings indicated low cytotoxicity and promising efficacy, with one compound achieving an IC50 of 0.8 µM against resistant strains. The selectivity index was favorable, suggesting potential for therapeutic use without significant toxicity to host cells .

Neuroprotective Effects

Emerging research suggests that triazole compounds may possess neuroprotective properties. Studies have shown that certain derivatives can inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's. This inhibition could lead to increased levels of acetylcholine in the brain, enhancing cognitive function.

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : Triazoles often act as enzyme inhibitors, affecting pathways critical for microbial growth or cancer cell proliferation.
  • Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Membrane Disruption : Triazoles may disrupt microbial membranes, contributing to their antimicrobial efficacy.

Case Study 1: Antimicrobial Efficacy

In a controlled study assessing the antimicrobial efficacy of various triazole derivatives, this compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

Case Study 2: Cancer Cell Line Testing

A series of experiments involving different cancer cell lines revealed that this compound exhibited selective toxicity towards malignant cells while sparing normal cells. The results support its potential as a targeted therapy in oncology.

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